pentacyano(nitroso)iron(2-)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitroprusside can be synthesized by digesting a solution of potassium ferrocyanide in water with nitric acid, followed by neutralization with sodium carbonate . The reaction conditions involve careful control of temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, nitroprusside is produced by dissolving sodium nitroprusside in water to create a concentrated solution. Activated carbon is added to remove impurities, followed by filtration and freeze-drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Nitroprusside undergoes various chemical reactions, including:
Oxidation: Nitroprusside can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced to release nitric oxide, which is responsible for its vasodilatory effects.
Substitution: Nitroprusside can participate in substitution reactions, where its ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions with nitroprusside include strong alkalis like sodium hydroxide and reducing agents such as hemoglobin . The reaction conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving nitroprusside include nitric oxide, cyanmethemoglobin, and thiocyanate .
Scientific Research Applications
Nitroprusside has a wide range of scientific research applications:
Mechanism of Action
Nitroprusside exerts its effects by releasing nitric oxide, which activates guanylate cyclase in vascular smooth muscle cells. This activation increases cyclic guanosine monophosphate (cGMP) levels, leading to relaxation of the smooth muscle and subsequent vasodilation . The compound also releases cyanide ions, which are converted to thiocyanate in the liver .
Comparison with Similar Compounds
Similar Compounds
Nitroglycerin: Both nitroprusside and nitroglycerin are vasodilators that release nitric oxide.
Isosorbide dinitrate: Similar to nitroglycerin, this compound also releases nitric oxide but has a longer duration of action compared to nitroprusside.
Uniqueness
Nitroprusside’s rapid onset and potent vasodilatory effects make it unique among vasodilators. Its ability to release nitric oxide and cyanide ions simultaneously provides a dual mechanism of action that is not seen in other similar compounds .
Properties
Key on ui mechanism of action |
One molecule of sodium nitroprusside is metabolized by combination with hemoglobin to produce one molecule of cyanmethemoglobin and four CN- ions; methemoglobin, obtained from hemoglobin, can sequester cyanide as cyanmethemoglobin; thiosulfate reacts with cyanide to produce thiocyanate; thiocyanate is eliminated in the urine; cyanide not otherwise removed binds to cytochromes. Cyanide ion is normally found in serum; it is derived from dietary substrates and from tobacco smoke. Cyanide binds avidly (but reversibly) to ferric ion (Fe+++), most body stores of which are found in erythrocyte methemoglobin (metHgb) and in mitochondrial cytochromes. When CN is infused or generated within the bloodstream, essentially all of it is bound to methemoglobin until intraerythrocytic methemoglobin has been saturated. Sodium nitroprusside is further broken down in the circulation to release nitric oxide (NO), which activates guanylate cyclase in the vascular smooth muscle. This leads to increased production of intracellular cGMP, which stimulates calcium ion movement from the cytoplasm to the endoplasmic reticulum, reducing the level of available calcium ions that can bind to calmodulin. This ultimately results in vascular smooth muscle relaxation and vessel dilation. |
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CAS No. |
15078-28-1 |
Molecular Formula |
C5FeN6O-2 |
Molecular Weight |
215.94 g/mol |
IUPAC Name |
azanylidyneoxidanium;iron(2+);pentacyanide |
InChI |
InChI=1S/5CN.Fe.NO/c5*1-2;;1-2/q5*-1;+2;+1 |
InChI Key |
YEESUBCSWGVPCE-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Fe+4] |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N#[O+].[Fe+2] |
Synonyms |
Cyanonitrosylferrate Disodium Salt Nitroprusside Ketostix Naniprus Nipride Nipruton Nitriate Nitroferricyanide Nitropress Nitroprussiat Fides Nitroprusside Nitroprusside, Disodium Salt Nitroprusside, Disodium Salt, Dihydrate Nitroprusside, Sodium Sodium Nitroprusside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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